[Naphthalen-1-yl(phenyl)methyl]hydrazine
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Overview
Description
[Naphthalen-1-yl(phenyl)methyl]hydrazine is an organic compound with the molecular formula C17H16N2 It is a hydrazine derivative where the hydrazine group is bonded to a naphthalene ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalen-1-yl(phenyl)methyl]hydrazine typically involves the reaction of naphthalene derivatives with phenylhydrazine. One common method is the condensation reaction between naphthaldehyde and phenylhydrazine in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
[Naphthalen-1-yl(phenyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing heterocycles.
Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
[Naphthalen-1-yl(phenyl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of [Naphthalen-1-yl(phenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in the inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- **Naphthalen-2-yl(phenyl)methyl]hydrazine
- Phenylhydrazine derivatives
- Naphthalene-based compounds
Uniqueness
[Naphthalen-1-yl(phenyl)methyl]hydrazine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both naphthalene and phenyl groups allows for a diverse range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
[naphthalen-1-yl(phenyl)methyl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c18-19-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17,19H,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRKKELHVKATQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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